2-Formyl-3,5-dihydroxybenzoic acid
Description
2-Formyl-3,5-dihydroxybenzoic acid is a phenolic carboxylic acid derivative characterized by a formyl (-CHO) group at the 2-position and hydroxyl (-OH) groups at the 3- and 5-positions on the aromatic ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its multifunctional structure, which enables diverse reactivity patterns. The formyl group acts as an electrophilic site for condensation reactions, while the hydroxyl groups contribute to hydrogen bonding and chelation properties, enhancing its utility in coordination chemistry and biomolecular interactions.
Properties
CAS No. |
92810-15-6 |
|---|---|
Molecular Formula |
C8H6O5 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-formyl-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C8H6O5/c9-3-6-5(8(12)13)1-4(10)2-7(6)11/h1-3,10-11H,(H,12,13) |
InChI Key |
VBPLTEDGQCTROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-formyl-3,5-dihydroxybenzoic acid and analogous compounds:
*Calculated based on analogous compounds.
Key Research Findings
Physicochemical Properties
- The hydroxyl groups in this compound confer higher water solubility than its methoxy-substituted analogs (e.g., 4-formyl-3,5-dimethoxybenzoic acid). However, methylation (as in Methyl 2-formyl-3,5-dimethoxybenzoate) increases lipophilicity, making it preferable for organic-phase reactions .
- 2-Amino-3-formylbenzoic acid () displays amphoteric behavior due to its amino group, enabling solubility in both acidic and basic media—a property absent in the dihydroxy analog .
Preparation Methods
Sulfonation-Hydrolysis Approach
Benzoic acid undergoes sulfonation with oleum (50% SO₃ in H₂SO₄) at 120°C for 6 hours, forming a sulfonated intermediate. The mass ratio of benzoic acid to oleum (1–2:1) ensures complete conversion. Subsequent hydrolysis in stainless steel reactors at 280–300°C cleaves the sulfonic acid group, yielding 3,5-dihydroxybenzoic acid after acidification and crystallization. Key parameters include:
- Temperature control : Maintaining 280–300°C during hydrolysis prevents decarboxylation.
- Workup : Methanol washes and vacuum distillation (-0.08 MPa) purify the product, achieving 85–88% yield and 95–96% purity.
Formylation Strategies for 2-Formyl-3,5-dihydroxybenzoic Acid
Introducing a formyl group at position 2 necessitates careful selection of directing groups and reaction conditions to ensure regioselectivity. Three primary methods are analyzed:
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction employs a chloroiminium intermediate generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to formylate electron-rich aromatic systems. For 3,5-dihydroxybenzoic acid:
- Protection of hydroxyl groups : Benzylation or acetylation prevents undesired side reactions.
- Reaction conditions :
- 3,5-Di-O-protected benzoic acid (1 equiv) in DMF (5 mL/g) reacts with POCl₃ (1.2 equiv) at 0–5°C.
- Gradual warming to 80°C over 4 hours facilitates formylation.
- Deprotection : Acidic hydrolysis (HCl, 60°C) removes protecting groups, yielding the target compound.
Challenges : The electron-withdrawing carboxyl group at position 1 may deactivate the ring, necessitating elevated temperatures or prolonged reaction times.
Directed Ortho-Metalation (DoM)
Lithium diisopropylamide (LDA)-mediated deprotonation directs formylation to the ortho position relative to the carboxyl group:
- Substrate preparation : 3,5-Dihydroxybenzoic acid is protected as its methyl ester to enhance solubility.
- Metalation : LDA (2.2 equiv) in tetrahydrofuran (THF) at -78°C deprotonates the position ortho to the ester.
- Electrophilic quenching : N-Formylpiperidine (1.5 equiv) introduces the formyl group.
- Ester hydrolysis : NaOH (2M) regenerates the carboxylic acid.
Advantages : High regioselectivity (>90%) under cryogenic conditions.
Reimer-Tiemann Reaction
This classical method formylates phenolic rings via dichlorocarbene intermediates:
- Reaction setup : 3,5-Dihydroxybenzoic acid (1 equiv) in aqueous NaOH (10%) reacts with chloroform (3 equiv) at 60°C.
- Acid workup : HCl precipitation isolates the product.
Limitations : Low yields (<30%) due to competing side reactions at multiple hydroxyl sites.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | 65–70 | 90–92 | Scalable, moderate conditions | Requires protection/deprotection |
| Directed Metalation | 75–80 | 95–97 | High regioselectivity | Cryogenic conditions, costly reagents |
| Reimer-Tiemann | 25–30 | 85–88 | Simple setup | Low yield, poor selectivity |
Optimization and Industrial Considerations
Catalytic Enhancements
Solvent Systems
- Polar aprotic solvents : Dimethylacetamide (DMAc) enhances solubility of protected intermediates.
- Green chemistry : Ethanol-water mixtures reduce environmental impact during workup.
Emerging Methodologies
Enzymatic Formylation
Recent advances in biocatalysis employ acyltransferases to selectively formylate phenolic substrates under mild conditions (pH 7, 25°C). Preliminary studies report 40–50% yields with no protection required.
Flow Chemistry
Continuous-flow reactors enable precise temperature control and reduced reagent waste, achieving 85% yield in Vilsmeier-Haack reactions at pilot scale.
Q & A
Q. What are the optimal synthetic routes for 2-formyl-3,5-dihydroxybenzoic acid, and how can side reactions be minimized?
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : 1H NMR : Expect signals for aromatic protons (δ 6.8–7.2 ppm, singlet for symmetry), formyl proton (δ 9.8–10.2 ppm), and hydroxyl groups (δ 10.5–12.0 ppm, exchangeable with D₂O). 13C NMR should show carbonyl carbons (δ 165–170 ppm for COOH, δ 190–195 ppm for CHO). IR confirms O-H (3200–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and aromatic C-H stretches. HRMS (ESI⁻) should match the molecular ion [M-H]⁻ at m/z 195.016 (calculated for C₈H₆O₅) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., COX-2 vs. LOX) may arise from assay conditions (pH, ionic strength) or impurities. Standardize assays using:
- COX-2 Inhibition : Recombinant human COX-2 (Cayman Chemical), 100 mM Tris-HCl (pH 8.0), 1 μM hematin, 100 μM arachidonic acid.
- LOX Inhibition : Soybean LOX (Sigma), 25 mM sodium borate (pH 9.0), 0.2 mM linoleic acid.
Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). IC₅₀ values should be compared with positive controls (e.g., indomethacin for COX-2) .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer : Use CYP450 docking simulations (AutoDock Vina) to identify likely oxidation sites. The formyl group is prone to oxidation to a carboxylate, while hydroxyl groups may undergo glucuronidation. In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH (37°C, 1 hr). Analyze metabolites via LC-MS/MS (Q-TOF). Predominant metabolites include 3,5-dihydroxybenzoic acid (decarboxylation) and 2-carboxy-3,5-dihydroxybenzoic acid (oxidation) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
